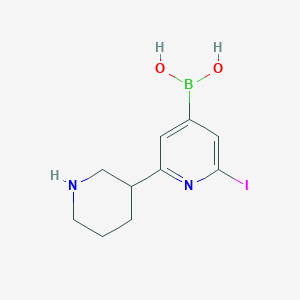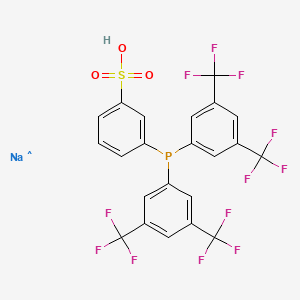
Dan2phos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dan2phos is a diphosphine ligand used in homogeneous catalysis. It is part of a family of ligands that have shown significant utility in various catalytic processes, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. These ligands are known for their ability to stabilize transition metal complexes, making them highly effective in catalytic cycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dan2phos can be synthesized through a series of steps involving the reaction of appropriate phosphine precursors. The preparation typically involves the formation of a diphosphine backbone, followed by the introduction of substituents that enhance its catalytic properties. The reaction conditions often require inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dan2phos undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original state from the oxide form.
Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes that are crucial in catalytic cycles.
Applications De Recherche Scientifique
Dan2phos has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through catalytic processes such as cross-coupling reactions.
Biology: this compound-based catalysts are used in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the formation of key chemical bonds.
Industry: this compound is used in the production of fine chemicals and materials, contributing to the efficiency and sustainability of industrial processes.
Mécanisme D'action
Dan2phos exerts its effects by stabilizing transition metal complexes, which are essential intermediates in catalytic cycles. The ligand coordinates with the metal center, facilitating the activation of substrates and the formation of desired products. The molecular targets include various transition metals such as palladium, nickel, and rhodium, which are commonly used in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xantphos: Another diphosphine ligand known for its wide bite angle and high catalytic activity.
DPEphos: A diphosphine ligand with a similar backbone structure but different substituents.
Sixantphos: A variant of Xantphos with a modified backbone.
Uniqueness
Dan2phos is unique due to its specific substituents that enhance its stability and reactivity in catalytic cycles. Its ability to form stable complexes with a variety of transition metals makes it a versatile ligand in homogeneous catalysis.
Propriétés
Formule moléculaire |
C22H11F12NaO3PS |
|---|---|
Poids moléculaire |
637.3 g/mol |
InChI |
InChI=1S/C22H11F12O3PS.Na/c23-19(24,25)11-4-12(20(26,27)28)7-16(6-11)38(15-2-1-3-18(10-15)39(35,36)37)17-8-13(21(29,30)31)5-14(9-17)22(32,33)34;/h1-10H,(H,35,36,37); |
Clé InChI |
PNEGKWFSVNZASD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)

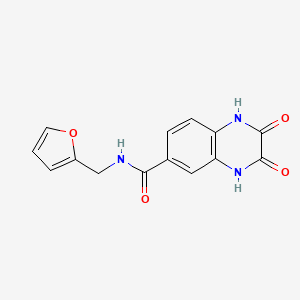
![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
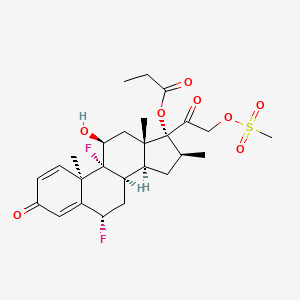
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

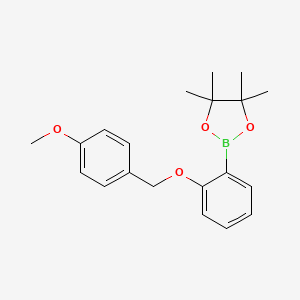

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)
